molecular formula C18H16O6 B2965261 3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one CAS No. 637750-97-1

3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one

Cat. No. B2965261
CAS RN: 637750-97-1
M. Wt: 328.32
InChI Key: OKMZAQXBYWZWCL-UHFFFAOYSA-N
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Description

The compound “3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in a variety of natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step sequences involving various types of organic reactions .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. A study on a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, reported the use of vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, “3,4-Dimethoxyphenylacetone”, the flash point was reported to be greater than 110 °C .

Scientific Research Applications

Crystal Structure Analysis

One notable application of this compound is in crystal structure analysis. Watson et al. (1991) studied the structure of a similar flavone, highlighting the planarity of the AB ring system and the intermolecular hydrogen bonds. This kind of analysis is crucial for understanding the physical properties and potential interactions of such compounds (Watson, Kashyap, Gao, & Mabry, 1991).

Chemical Synthesis

Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-one from isovanillin, showcasing a method for creating derivatives of the compound . This research is important for developing new synthetic routes and potentially novel compounds (Li, Shu, Chen, Chen, Chen, & Wang, 2009).

Reaction Studies

Zinchenko et al. (2009) explored the reaction of a related amino-substituted compound, providing insights into the chemical behavior and potential applications of similar molecules in synthesizing diverse heterocyclic compounds (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).

Biological Activity Research

Salam et al. (2021) reported on the properties of 3-benzylchroman-4-ones, related to our compound, focusing on their potential biological activities, including anti-inflammatory and antibacterial properties. Understanding these activities can be crucial for pharmaceutical applications (Salam, Shilpa, Kumar, Bankapur, Sinha, Simon, & Chidangil, 2021).

Pharmacological Applications

Liu, Li, and Li (2004) synthesized novel carboxylic acid derivatives of a similar compound and evaluated their biological activities. Such research is vital for discovering new drugs or agricultural chemicals (Liu, Li, & Li, 2004).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMZAQXBYWZWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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